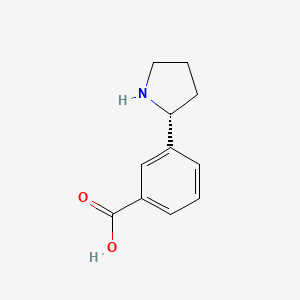

(R)-3-(Pyrrolidin-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-[(2R)-pyrrolidin-2-yl]benzoic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2,(H,13,14)/t10-/m1/s1 |

InChI Key |

QFVDUGCRHXDSRI-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Significance of Pyrrolidine Benzoic Acid Architectures in Organic Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in organic and medicinal chemistry. unipa.it Its non-planar, three-dimensional structure allows for the exploration of a wider range of chemical space compared to flat, aromatic systems, making it a "privileged scaffold" in drug discovery. unipa.it This structural feature is crucial for creating molecules that can bind with high specificity to the complex three-dimensional surfaces of biological targets like enzymes and receptors. The pyrrolidine moiety is a core component of numerous natural products, including alkaloids like nicotine, and is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). unipa.it

When combined with a benzoic acid unit, the resulting pyrrolidine-benzoic acid architecture offers a bifunctional platform with broad synthetic utility. The carboxylic acid group of the benzoic acid moiety can participate in a variety of chemical transformations, including the formation of amides, esters, and other derivatives, allowing for the straightforward attachment of diverse molecular fragments. ontosight.ai This versatility makes these architectures valuable as building blocks in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. ontosight.ailookchem.com For instance, compounds incorporating a pyrrolidinyl-benzoic acid skeleton are investigated for their potential as anti-inflammatory agents and in other therapeutic areas. ontosight.ai

Stereochemical Considerations and Enantiomeric Purity in R 3 Pyrrolidin 2 Yl Benzoic Acid Research

The designation "(R)" in (R)-3-(Pyrrolidin-2-yl)benzoic acid signifies a specific three-dimensional arrangement of the atoms at the chiral center of the pyrrolidine (B122466) ring. In the context of chemical and biological systems, the stereochemistry of a molecule is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other (like the (R) and (S) forms of a chiral molecule), can exhibit profoundly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause undesirable side effects.

Therefore, the enantiomeric purity of a compound like this compound is a critical factor in its research and potential applications. The ability to synthesize and isolate the desired (R)-enantiomer in high purity is essential for accurately evaluating its biological and chemical properties. Advances in asymmetric synthesis, including the use of chiral catalysts and auxiliaries, have been instrumental in providing access to enantiomerically pure pyrrolidine derivatives. nih.gov The investigation of the specific properties of the (R)-enantiomer is crucial for understanding its potential role in stereoselective interactions with other chiral molecules, such as proteins and enzymes.

Overview of Research Trajectories for R 3 Pyrrolidin 2 Yl Benzoic Acid

Chiral Synthesis and Stereocontrol Mechanisms

Achieving the desired (R)-configuration at the C2 position of the pyrrolidine ring is a critical aspect of synthesizing the target molecule. This is accomplished through various asymmetric and enantioselective strategies, as well as resolution techniques.

Asymmetric Approaches to the Pyrrolidine Core

The construction of the chiral pyrrolidine ring is a cornerstone of the synthesis. Several asymmetric methods have been developed to control the stereochemistry at the C2 position. One common approach involves the use of chiral starting materials, such as (S)-prolinol, which is readily available from the reduction of L-proline. nih.gov The inherent chirality of the starting material guides the stereochemical outcome of subsequent reactions.

Another powerful strategy is the use of chiral catalysts in cycloaddition reactions to form the pyrrolidine ring. For instance, asymmetric [3+2] cycloadditions of azomethine ylides with electron-deficient alkenes, catalyzed by chiral metal complexes, can afford highly enantioenriched pyrrolidines. nih.govthieme-connect.de Similarly, chiral N,N'-dioxide–nickel(II) complexes have been shown to effectively catalyze the conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles to produce chiral spirooxindole pyrrolines with excellent stereocontrol. nih.gov The choice of catalyst and reaction conditions is critical in achieving high diastereo- and enantioselectivity. nih.govrsc.org

Furthermore, enzymatic dynamic kinetic resolution (DKR) has been applied to the synthesis of cis-2,5-disubstituted pyrrolidines, which serve as core scaffolds for various agonists. nih.gov This method, which combines enzymatic reduction with in-situ racemization of the starting material, can yield products with very high enantiomeric excess (>99% ee) and diastereomeric ratio (>99:1 dr). nih.gov

Enantioselective Formation of the Benzoic Acid Moiety

While the primary focus is often on controlling the stereocenter of the pyrrolidine ring, the regioselective introduction of the benzoic acid group is also a key consideration. In many synthetic routes, the benzoic acid moiety or a precursor is already part of one of the starting materials. For instance, a substituted bromobenzoate or iodobenzoate can be coupled with a pre-formed chiral pyrrolidine derivative. nih.gov

Resolution Techniques for Enantiomeric Enrichment in Research Contexts

In cases where a racemic or diastereomeric mixture of the pyrrolidinyl benzoic acid is produced, resolution techniques are employed to separate the desired enantiomer. Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. For example, the resolution of (±)-threo-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one can be achieved using L-(+)-tartaric acid to selectively crystallize the desired diastereomeric salt. google.com These diastereomers, having different physical properties, can then be separated by fractional crystallization. Subsequent removal of the resolving agent affords the enantiomerically pure compound.

Multistep Synthesis Pathways

The construction of this compound and its analogs often necessitates multistep reaction sequences that involve the formation of the pyrrolidine ring and the subsequent or concurrent introduction of the benzoic acid functionality.

Cyclization Strategies for Pyrrolidine Ring Formation

The formation of the five-membered pyrrolidine ring is a pivotal step in the synthesis. nih.gov A variety of cyclization strategies have been reported. Intramolecular cyclization of acyclic precursors is a common and effective method. nih.gov For example, the intramolecular Schmidt reaction of ω-azido carboxylic acids promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) can provide 2-substituted pyrrolidines. organic-chemistry.org Another approach involves the acid-promoted cyclization of N-carbamate-protected amino alcohols, where the hydroxyl group is activated by an orthoester. organic-chemistry.org

Reductive amination of dicarbonyl compounds followed by cyclization is another versatile strategy. Furthermore, photocatalytic [3+2] cycloadditions have emerged as a powerful tool for constructing pyrrolidine rings from simple precursors. nih.gov Metal-free multicomponent reactions (MCRs) are also gaining attention for their efficiency and atom economy in synthesizing pyrrolidine derivatives. researchgate.net

| Cyclization Strategy | Description | Key Reagents/Conditions | Reference |

| Intramolecular Schmidt Reaction | Cyclization of ω-azido carboxylic acids. | Tf2O | organic-chemistry.org |

| Acid-Promoted Cyclization | Cyclization of N-carbamate-protected amino alcohols. | Orthoesters, Acid | organic-chemistry.org |

| Photocatalytic [3+2] Cycloaddition | Formal cycloaddition of cyclopropyl (B3062369) ketones with hydrazones. | Photoredox catalyst | nih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | Varies (e.g., catalysts, ultrasound) | researchgate.net |

Coupling Reactions for Benzoic Acid Integration

The introduction of the benzoic acid moiety is typically achieved through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are widely used to form the C-C bond between the pyrrolidine ring and the phenyl group. For instance, a C-H activation-arylation strategy has been employed for the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov This approach involves the coupling of a protected pyrrolidine derivative with a halogenated benzoate (B1203000) ester, catalyzed by a palladium salt. nih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. For example, the use of specific ligands can influence the regioselectivity of the coupling reaction.

| Coupling Reaction | Description | Catalyst/Reagents | Reference |

| C-H Activation/Arylation | Direct coupling of a C-H bond on the pyrrolidine with an aryl halide. | Pd(OAc)2, PivOH, Ag2CO3 | nih.gov |

| Suzuki Coupling | Coupling of a boronic acid derivative with an aryl halide. | Palladium catalyst, Base | nih.gov |

Functional Group Transformations and Derivatization within the Synthetic Route

The synthesis of complex molecules like this compound often necessitates the strategic manipulation of functional groups. These transformations are critical for installing desired functionality, protecting reactive sites, and building the core structure.

A common strategy involves the derivatization of the pyrrolidine nitrogen. For instance, N-alkylation of pyrrolidine-fused chlorin (B1196114) derivatives has been successfully achieved using microwave assistance. mdpi.comnih.govresearchgate.net In one example, a secondary amine on the pyrrolidine ring was alkylated with methyl 4-(bromomethyl)benzoate (B8499459). This was followed by ester hydrolysis to yield the corresponding carboxylic acid, demonstrating a straightforward path to introduce an acid functionality. mdpi.comnih.govresearchgate.net This two-step process highlights both N-alkylation and ester hydrolysis as key functional group transformations.

Another critical set of transformations involves the management of protecting groups. In palladium-catalyzed C–H arylation of pyrrolidine-3-carboxylic acid, an aminoquinoline (AQ) directing group is often employed. acs.org After the desired arylation is achieved, the removal of this directing group is necessary to yield the final product. Mild conditions have been developed to remove the AQ group, providing access to a variety of derivatives, including amides, esters, alcohols, and the carboxylic acid itself. acs.org Similarly, the synthesis of drugs like Daclatasvir involves the use of N-protected proline, which undergoes alkylation and amidation. A subsequent deprotection step under acidic conditions is required to reveal the pyrrolidine nitrogen for further reaction. nih.govmdpi.com

The following table summarizes key functional group transformations used in the synthesis of pyrrolidine derivatives.

| Transformation | Reagents/Conditions | Purpose | Reference |

| N-Alkylation | Alkyl halides (e.g., methyl 4-(bromomethyl)benzoate), DIPEA, DMF, Microwave | Introduces substituents on the pyrrolidine nitrogen. | mdpi.comnih.gov |

| Ester Hydrolysis | TFA/HCl, Heat | Converts an ester group to a carboxylic acid. | mdpi.comnih.govresearchgate.net |

| Directing Group Removal | Mild, specific conditions | Unmasks the final functional group (e.g., acid, amide). | acs.org |

| N-Deprotection | Acid catalysis | Removes a nitrogen protecting group (e.g., from N-protected proline). | nih.govmdpi.com |

| Amidation | Amidation agents | Forms an amide bond from a carboxylic acid or ester. | nih.govmdpi.com |

Novel Synthetic Methodologies

The pursuit of more efficient, selective, and sustainable synthetic routes has led to the development of novel methodologies applicable to the synthesis of this compound and its derivatives.

C(sp³)–H Activation Strategies

Directly functionalizing unactivated C(sp³)–H bonds represents a powerful and atom-economical approach in organic synthesis. This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.

In the context of pyrrolidine synthesis, palladium-catalyzed C(sp³)–H arylation has emerged as a significant advancement. acs.org Researchers have successfully performed regio- and stereoselective C–H arylation at the C(4) position of pyrrolidine-3-carboxylic acid derivatives. By employing an aminoquinoline directing group at the C(3) position and a bulky N-Boc protecting group, the reaction preferentially activates the C(4)–H bond over the sterically hindered and electronically deactivated C(2) position. acs.org This method provides cis-3,4-disubstituted pyrrolidines with high selectivity.

Another notable application is a highly efficient and fully enantioselective synthesis of (2S,3R)-3-(carboxy-phenyl)pyrrolidine-2-carboxylic acid analogues that utilizes a C(sp³)–H activation methodology as a key step. nih.gov Ruthenium(II) catalysts have also been employed for the C(sp³)–H α-alkylation of pyrrolidines, using a pyridyl directing group to add C-H bonds across unactivated alkenes under relatively mild conditions. acs.orgnih.gov These strategies showcase the potential of C-H activation to construct complex pyrrolidine scaffolds from simple precursors.

Organocatalytic Applications in Synthesis of Pyrrolidine Derivatives

Organocatalysis, which uses small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. The pyrrolidine motif itself is a privileged structure in many powerful organocatalysts, most notably proline and its derivatives. beilstein-journals.orgnih.govnih.gov

The development of novel pyrrolidine-based organocatalysts is an active area of research. For example, new catalysts have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. beilstein-journals.org These catalysts, featuring a bulky substituent at the C2 position, have proven effective in promoting the asymmetric Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities (up to 85% ee). beilstein-journals.org The catalytic cycle typically involves the formation of an enamine intermediate from the pyrrolidine catalyst and an aldehyde, which then reacts enantioselectively with the electrophile.

The versatility of proline-related catalysts has been demonstrated in a wide array of asymmetric transformations. nih.gov The foundational work on proline-catalyzed intermolecular aldol (B89426) reactions has expanded to include more sophisticated diarylprolinol silyl (B83357) ethers, which are highly efficient for various functionalizations of aldehydes. nih.gov These organocatalytic methods provide a robust platform for the enantioselective synthesis of highly functionalized pyrrolidine derivatives.

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted synthesis has gained prominence as a tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org

This technique has been effectively applied to the synthesis of pyrrolidine derivatives. A key example is the 1,3-dipolar cycloaddition reaction between an azomethine ylide (generated from glycine (B1666218) and paraformaldehyde) and a dipolarophile. When this reaction was performed using microwave irradiation, the total reaction time was reduced from 8 hours (conventional heating) to 4 hours. mdpi.com While a slight decrease in yield was observed (41% vs. 50%), the significant time and energy savings make the microwave-assisted protocol a preferred method. mdpi.com

Microwave irradiation has also been successfully used for N-alkylation reactions on the pyrrolidine ring. The N-alkylation of a pyrrolidine-fused chlorin with methyl 4-(bromomethyl)benzoate was completed in just 5 minutes at 75 °C, showcasing the dramatic rate enhancement achievable with this technology. mdpi.comnih.govresearchgate.net

The table below compares conventional and microwave-assisted synthesis for a specific reaction.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 8 hours | 50% | mdpi.com |

| Microwave-Assisted | 4 hours | 41% | mdpi.com |

Scalability and Process Chemistry Considerations for Research Batches

Translating a synthetic route from a small laboratory scale to larger research batches (e.g., multi-gram or 100-gram scale) presents a unique set of challenges. While numerous methods exist for synthesizing pyrrolidines, not all are amenable to scale-up. nih.gov

For the synthesis of spirocyclic pyrrolidines, researchers have identified and optimized methods suitable for production at up to a 100-gram scale. nih.gov One of the most problematic steps identified during scale-up was the hydroboration-oxidation of an allyl moiety. While effective at a small scale, this step required significant optimization to achieve acceptable yields (71-83%) on a larger scale. nih.gov

Key considerations for scalability include:

Reagent Availability and Cost: The cost and availability of starting materials and reagents become critical factors at a larger scale.

Reaction Conditions: Extreme temperatures, pressures, or the use of hazardous reagents may be difficult and unsafe to manage in large quantities.

Work-up and Purification: Extraction and chromatography procedures that are simple on a milligram scale can become bottlenecks during scale-up. Developing robust crystallization or distillation procedures is often necessary.

Robustness: The chosen synthetic method must be reliable and give consistent yields and purity when the reaction volume is increased.

One successful approach to a scalable synthesis involved a sequence of a Petasis reaction of a cyclic ketone, followed by the challenging hydroboration-oxidation, mesylation, and finally cyclization to form the pyrrolidine ring. nih.gov This demonstrates that with careful optimization and consideration of process chemistry principles, complex pyrrolidine structures can be synthesized in quantities sufficient for extensive research programs.

Reaction Pathways and Transformation Patterns

The reaction pathways of this compound are largely governed by the distinct functionalities present in the molecule: the pyrrolidine ring, which includes a secondary amine and chiral centers, and the benzoic acid group attached to this ring.

Oxidation and Reduction Chemistry of the Compound

The pyrrolidine and carboxylic acid moieties of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen (the α-carbon), is susceptible to oxidation. While direct oxidation studies on this compound are not extensively documented, research on proline residues within peptides provides significant insights. nih.gov The indole (B1671886) ring in tryptophan, another amino acid, is highly reactive, with the pyrrole (B145914) ring being particularly susceptible to oxidation. mdpi.com Prolyl hydroxylation, the most common post-translational modification in humans, involves the formation of hydroxyproline (B1673980) and is catalyzed by prolyl 4-hydroxylase. mdpi.com A copper(I)-catalyzed oxidation of proline derivatives using oxidants like N-fluorobenzenesulfonimide (NFSI) can generate aminal products, which are analogous to those formed in electrochemical Shono oxidations. nih.gov This method has been shown to be tolerant of various functional groups and can be used to modify proline residues within peptides. nih.gov The hydroxyl radical (HO•) initiated oxidation of L-proline in the aqueous phase primarily occurs at the β- and γ-carbons through hydrogen atom transfer. royalsocietypublishing.org

Reduction: The carboxylic acid group is the primary site for reduction. The reduction of the carboxylic acid in proline and its derivatives to the corresponding alcohol (prolinol) is a common transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). nih.gov This reaction is fundamental in the synthesis of many pyrrolidine-containing drugs. nih.gov For instance, the reduction of proline is a key step in preparing (S)-prolinol, a starting material for various pharmaceuticals. nih.gov It is also possible to achieve selective dehydroxylation of α-ketols using proline itself as a reducing agent in the presence of potassium acetate, highlighting the diverse reactivity of the proline scaffold. rsc.org

Table 1: Representative Oxidation and Reduction Reactions of Proline Derivatives

| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |

|---|---|---|---|---|

| Proline derivatives in peptides | Cu(I) catalyst, NFSI or Selectfluor II | Aminal products | Homogeneous Shono-type oxidation | nih.gov |

| L-Proline (aqueous) | HO• radical | β- and γ-hydroxyproline | Oxidation via hydrogen atom transfer | royalsocietypublishing.org |

| N-protected Proline | LiAlH₄ or LiBH₄, THF | N-protected Prolinol | Synthesis of pharmaceutical precursors | nih.gov |

| α-Ketols | Proline, Potassium Acetate | Dehydroxylated ketones | Proline as a reducing agent | rsc.org |

Nucleophilic Substitution Reactions Involving the Compound

Nucleophilic substitution can occur at both the pyrrolidine ring and the benzoic acid moiety, although the latter is generally less reactive towards nucleophilic aromatic substitution unless activated.

The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and can readily undergo substitution reactions. nih.gov However, direct substitution on the carbon atoms of the pyrrolidine ring is less common and typically requires activation. In the context of proline derivatives, nucleophilic substitution is often employed to introduce diverse functionalities. For example, Sₙ2 reactions on activated hydroxyproline residues (e.g., sulfonates) allow for the stereospecific introduction of various functional groups. nih.gov

Nucleophilic aromatic substitution (SₙAr) on the benzoic acid ring is generally challenging due to the electron-rich nature of the aromatic ring. wikipedia.org Such reactions typically require strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halide) to activate the ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org In the case of this compound, the pyrrolidine group is an electron-donating group, which would further deactivate the ring towards SₙAr. However, under specific conditions, such as the use of organometallic reagents, nucleophilic substitution on unprotected benzoic acids has been achieved. researchgate.net

Reactivity of Pyrrolidine Nitrogen and Carboxylic Acid Functionalities

The pyrrolidine nitrogen and the carboxylic acid group are the most reactive sites for many transformations.

Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring is a secondary amine, which makes it a potent nucleophile and a base. nih.govwikipedia.org Its nucleophilicity is a key factor in many reactions, with a significant percentage of FDA-approved drugs containing a pyrrolidine ring being substituted at the N-1 position. nih.gov Common reactions involving the pyrrolidine nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a standard method for protecting the nitrogen or for introducing specific acyl groups.

Alkylation: Reaction with alkyl halides to form tertiary amines. The alkylation of N-protected proline is a key step in the synthesis of various drugs, such as Daclatasvir. nih.gov

Catalysis: The ability of the proline nitrogen to form enamines and iminium ions is the basis for its widespread use as an organocatalyst in reactions like aldol and Mannich reactions. longdom.orgillinois.edu

Carboxylic Acid Functionality: The carboxylic acid group is acidic and can undergo a variety of transformations typical of this functional group:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters. For example, (S)-Pyrrolidine-2-carboxylic acid 2-butoxyethyl ester trifluoroacetate (B77799) is a commercially available proline derivative. scbt.com

Amidation: Reaction with amines, often activated by coupling agents, to form amides. This is a fundamental reaction in peptide synthesis.

Reduction: As mentioned earlier, reduction to the corresponding primary alcohol. nih.gov

Table 2: Typical Reactions of Pyrrolidine and Carboxylic Acid Functionalities in Proline Derivatives

| Functionality | Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pyrrolidine Nitrogen | Acylation | Acyl chlorides, base | N-acyl proline derivative | nih.gov |

| Pyrrolidine Nitrogen | Alkylation | Alkyl halides, base | N-alkyl proline derivative | nih.gov |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst | Proline ester | scbt.com |

| Carboxylic Acid | Amidation | Amine, coupling agents | Proline amide | nih.gov |

Investigation of Reaction Mechanisms Underlying Transformations

The mechanisms of reactions involving this compound are intrinsically linked to the behavior of its constituent functional groups. The extensive studies on proline-catalyzed reactions offer a deep understanding of the mechanistic pathways involving the pyrrolidine moiety.

In proline-catalyzed reactions, the secondary amine of proline reacts with a carbonyl compound (an aldehyde or a ketone) to form an enamine or an iminium ion intermediate. longdom.orgillinois.edu This intermediate then participates in the key bond-forming step of the reaction, for example, by attacking an electrophile in an aldol or Mannich reaction. illinois.edulongdom.org The stereochemistry of the product is often controlled by the chiral environment of the proline catalyst, which stabilizes the transition state. longdom.org The carboxylic acid group of proline is also crucial in these mechanisms, often acting as a proton shuttle to facilitate proton transfer steps. longdom.org Computational studies have shown that the zwitterionic form of proline, which is predominant in polar solvents like water, is often the active catalytic species. rsc.org

The mechanism of nucleophilic aromatic substitution, should it occur, would likely proceed through an addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org However, as noted, this is less likely for an unactivated ring.

Chemo- and Regioselectivity in Chemical Transformations of the Compound

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. youtube.comyoutube.com In a molecule like this compound, with multiple reactive sites, controlling chemo- and regioselectivity is crucial for synthetic applications.

Chemoselectivity: In many reactions, the pyrrolidine nitrogen is more nucleophilic than the carboxylate anion (formed by deprotonation of the carboxylic acid). Therefore, reactions with electrophiles will preferentially occur at the nitrogen. For example, in the presence of a single equivalent of an alkylating agent, N-alkylation would be expected to be the major pathway over O-alkylation of the carboxylate. Similarly, when using a reducing agent that selectively reduces carboxylic acids but not amides (e.g., borane), the carboxylic acid can be targeted without affecting a potential amide bond elsewhere in a more complex derivative.

In reactions involving the pyrrolidine ring itself, such as the HO• initiated oxidation, regioselectivity has been observed, with the β- and γ-carbons being the most reactive sites. royalsocietypublishing.org

Structural Modifications and Derivatization Strategies of R 3 Pyrrolidin 2 Yl Benzoic Acid

Design and Synthesis of Analogs with Varied Substituent Patterns

The rational design and synthesis of analogs with diverse substituents are fundamental to exploring the chemical space around the parent compound. These modifications are guided by an understanding of the target binding site and the desire to optimize molecular interactions.

The pyrrolidine (B122466) ring is a frequent target for modification to explore its impact on biological activity. Synthetic strategies often begin with chiral precursors like proline or 4-hydroxyproline (B1632879) to introduce substituents at various positions on the ring. Current time information in Bangalore, IN. These modifications can influence the compound's conformation and its interaction with biological targets. The synthesis of pyrrolidine analogs can be achieved through various methods, including iridium-catalyzed reductive azomethine ylide generation and other N-heterocyclization techniques. organic-chemistry.orgnih.gov

Table 1: Synthetic Approaches for Pyrrolidine Ring Modification

| Starting Material | Synthetic Method | Resulting Modification | Reference |

| (R)-Glycidol | Reductive cyclization of a nitrile derivative | (3R)-Carboxypyrrolidine | psu.edu |

| L-Proline / 4-Hydroxyproline | Various | Substituted pyrrolidines | Current time information in Bangalore, IN. |

| Tertiary Amides/Lactams | Iridium-catalyzed reductive [3+2] cycloaddition | Polysubstituted pyrrolidines | nih.gov |

| Levulinic acid and aromatic amines | Cobalt-catalyzed hydrosilylation | 2-substituted pyrrolidines | organic-chemistry.org |

These synthetic routes provide access to a wide range of pyrrolidine analogs with diverse substitution patterns, enabling detailed structure-activity relationship studies.

Altering the substitution pattern on the benzoic acid portion of the molecule is a common strategy to modulate activity and selectivity. The position and nature of substituents on the phenyl ring can significantly affect the compound's electronic properties and its ability to interact with target proteins. libretexts.org

For instance, in the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid core was utilized. nih.gov This scaffold allowed for the exploration of various substituents to optimize binding affinity. Similarly, a detailed structure-activity relationship (SAR) study of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, which are structurally related to (R)-3-(pyrrolidin-2-yl)benzoic acid, revealed that substitutions on the phenyl ring are crucial for potency and selectivity at ionotropic glutamate (B1630785) receptors. nih.gov

Table 2: Examples of Analogs with Substituted Benzoic Acid Moieties

| Analog Structure | Target/Application | Key Finding | Reference |

| 2,5-Substituted benzoic acid derivatives | Mcl-1/Bfl-1 inhibitors | A phenethylthio substituent at the 5-position was important for potent binding. | nih.gov |

| (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs with 5'-substituents | NMDA receptor antagonists | Substituents at the 5'-position generally conferred selectivity for NMDA receptors. | nih.gov |

| 4'-Amino and 4'-carboxylic acid analogs | Ionotropic glutamate receptor antagonists | Modifications at the 4'-position significantly influenced the binding affinity profile. | nih.gov |

These examples highlight how systematic modifications of the benzoic acid moiety can lead to the discovery of compounds with improved and specific biological activities.

To explore novel chemical space and introduce different structural and electronic properties, heterocyclic rings can be incorporated into or fused with the core structure of this compound. This can lead to hybrid molecules with unique pharmacological profiles.

An example of this is the synthesis of compounds where the benzoic acid is linked to a more complex heterocyclic system, such as in (4-[8-Amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]benzoic acid). nih.gov In this molecule, the benzoic acid is attached to an imidazo[1,5-a]pyrazine (B1201761) ring, which in turn is connected to the pyrrolidine moiety. Another approach involves the condensation of 4-arylmethylenepyrrolidine-2,3-diones with various reagents to form pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines. rsc.org Furthermore, replacing the pyrrolidine ring with other five-membered heterocycles like pyrrole (B145914), as seen in 3-(1H-pyrrol-2-yl)benzoic acid, is another strategy to create structural diversity. nih.gov

Structure-Activity Relationship (SAR) Studies and Structural Optimization within Research

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. By systematically modifying the structure of this compound and its analogs and assessing their biological effects, researchers can build a comprehensive picture of the pharmacophore.

In the context of ionotropic glutamate receptor antagonists, extensive SAR studies on (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs have been conducted. nih.gov These studies revealed that the presence and position of a carboxylic acid group on the phenyl ring are critical for activity. Moving the carboxyl group from the 3'- to the 4'-position, for example, can drastically alter the compound's potency and selectivity. nih.gov Furthermore, the introduction of various substituents at the 4' and 5' positions of the phenyl ring has been shown to fine-tune the selectivity towards different NMDA receptor subtypes. nih.gov

For Mcl-1/Bfl-1 inhibitors based on a 2,5-substituted benzoic acid scaffold, SAR studies demonstrated the importance of a sulfur linker at the 5-position for maintaining equipotent binding to both proteins. nih.gov The length and flexibility of the substituent at this position were also found to be critical for hydrophobic interactions within the protein's binding pocket. nih.gov

Quantitative structure-activity relationship (QSAR) models have also been developed for related compounds, such as 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, to mathematically describe the relationship between their chemical structures and antiarrhythmic activity. nih.gov

Isosteric Replacements and Bioisosterism in Analog Design

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to improve the properties of a lead compound. Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects.

In the design of analogs of this compound, the carboxylic acid group is a common target for bioisosteric replacement. This is often done to improve metabolic stability, cell permeability, or to modulate the pKa of the molecule. Common bioisosteres for a carboxylic acid include tetrazoles, hydroxamic acids, and certain acylsulfonamides. cambridgemedchemconsulting.com For example, a 1H-tetrazole has a similar pKa to a carboxylic acid and can participate in similar interactions with a target protein. cambridgemedchemconsulting.com

Computational and Theoretical Investigations of R 3 Pyrrolidin 2 Yl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. DFT methods are widely used due to their favorable balance between computational cost and accuracy, making them suitable for studying molecules of the size and complexity of (R)-3-(Pyrrolidin-2-yl)benzoic acid . These calculations can predict a wide range of properties, from molecular geometry to reactivity.

Molecular Geometry and Conformation Analysis

The first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For This compound , this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Furthermore, the rotational freedom around the single bond connecting the pyrrolidine (B122466) ring to the benzoic acid ring gives rise to multiple possible conformations (rotamers). A conformational scan, systematically rotating this bond and calculating the energy at each step, can identify the most stable conformer(s). Studies on substituted benzoic acids have demonstrated that conformational flexibility is a key factor that can even lead to different crystalline forms (polymorphism). For This compound , DFT calculations would elucidate the preferred spatial orientation of the two ring systems relative to each other.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

Once the optimized geometry is obtained, DFT calculations can reveal the electronic structure of the molecule. Central to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.

For aromatic carboxylic acids, these parameters are used to estimate biological activity. In a theoretical study on 3-amino-1,2,4-triazole, the HOMO-LUMO energy gap was calculated to be 4.898 eV (at the B3LYP/6-311++G(d,p) level), providing insight into the molecule's chemical activity. Similar calculations for This compound would map out the electron density distribution and identify the most probable sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several key reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.

Table 1: Key Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of the molecule to change its electron configuration. It is related to the HOMO-LUMO gap. |

| Softness (S) | S = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

This table outlines the standard theoretical descriptors derived from frontier molecular orbital energies.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This methodology allows for the exploration of the molecule's conformational landscape in a simulated environment (e.g., in water) and at a given temperature.

For This compound , an MD simulation would reveal how the molecule behaves in a physiological environment. It would show the flexibility of the pyrrolidine ring, the rotation around the C-C bond linking the two rings, and the interactions of the carboxylic acid and the secondary amine with solvent molecules. This provides a more realistic understanding of the molecule's accessible shapes, which is crucial for predicting its interaction with biological partners. The results of MD simulations can be analyzed to understand the stability of different conformations and the transitions between them.

Ligand-Target Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is central to structure-based drug design.

Given the structural similarity of This compound to the amino acid proline (pyrrolidine-2-carboxylic acid), it is plausible that it could interact with protein targets that recognize proline or similar structures. For instance, molecular docking studies have been performed on proline and prolinamide isomers to evaluate their potential as inhibitors of bacterial collagenase. In one such study, the D-prolinamide isomer showed a significant binding energy, suggesting a strong interaction with the enzyme's active site.

Similarly, analogs of This compound have been designed and evaluated as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), which are important targets in the central nervous system. Docking simulations of these analogs into the ligand-binding domain (LBD) of iGluR subtypes helped to rationalize their observed potency and selectivity. These studies often reveal key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-receptor complex. A docking study of This compound into a relevant protein target would involve:

Obtaining the 3D crystal structure of the target protein.

Defining the binding site or active site pocket.

Positioning the computationally generated 3D structure of the ligand into the binding site in multiple orientations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each orientation.

The results would predict the most likely binding mode and provide a quantitative estimate of the binding strength, guiding further development.

Prediction of Spectroscopic Properties for Advanced Characterization and Elucidation

Computational methods are also powerful tools for predicting the spectroscopic properties of a new molecule, which can be invaluable for confirming its identity after synthesis. By calculating vibrational frequencies using DFT, one can generate a theoretical infrared (IR) and Raman spectrum.

These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations (e.g., C=O stretch of the carboxylic acid, N-H bend of the pyrrolidine). In a study on a complex triazole carboxylic acid, DFT calculations were used to assign the observed IR and Raman bands, confirming the synthesized structure. This comparative approach is a robust method for structural elucidation.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Visible absorption spectra can be predicted using appropriate theoretical models, such as the Gauge-Independent Atomic Orbital (GIAO) method for NMR and Time-Dependent DFT (TD-DFT) for UV-Vis spectra. These predictions provide a powerful complement to experimental characterization, helping to resolve ambiguities and confirm the successful synthesis of the target compound, This compound .

Table 2: Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid |

| 3-amino-1,2,4-triazole |

| Proline (Pyrrolidine-2-carboxylic acid) |

| Prolinamide |

| (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid |

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation of (R)-3-(pyrrolidin-2-yl)benzoic acid from its enantiomer and other impurities, as well as for monitoring the progress of its synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The enantiomeric purity of a chiral compound is a critical parameter, as different enantiomers can exhibit distinct biological activities. libretexts.org Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

For the analysis of acidic compounds like this compound, reversed-phase chiral columns are often employed. mdpi.com The mobile phase composition, particularly pH and the type and concentration of the organic modifier, plays a crucial role in achieving optimal separation. hplc.eu By adjusting these parameters, the retention and enantioselectivity can be fine-tuned. hplc.eu For instance, a study on the chiral separation of prostaglandins, which are also carboxylic acids, demonstrated that varying the acetonitrile (B52724), methanol, and water ratio in the mobile phase, along with controlling the pH, was key to achieving excellent resolution. mdpi.com

Commonly used chiral stationary phases for the separation of a wide range of chiral compounds include those based on cyclodextrins and macrocyclic glycopeptides. sigmaaldrich.com These CSPs offer a variety of interaction mechanisms, including inclusion complexation, hydrogen bonding, and dipole-dipole interactions, which are essential for chiral recognition. sigmaaldrich.com

| Parameter | Description | Relevance to this compound |

| Chiral Stationary Phase (CSP) | The heart of the chiral separation, providing a chiral environment for interaction. | Cyclodextrin-based or macrocyclic glycopeptide-based CSPs are potential candidates. |

| Mobile Phase Composition | The solvent system that carries the analyte through the column. | A mixture of acetonitrile, methanol, and a buffered aqueous solution is a common starting point. |

| pH of the Mobile Phase | Affects the ionization state of both the analyte and the CSP. | Crucial for optimizing the separation of the acidic benzoic acid moiety. |

| Organic Modifier | Influences the retention time and selectivity of the separation. | Methanol and acetonitrile are common choices. |

| Temperature | Can affect the kinetics and thermodynamics of the chiral recognition process. | Typically controlled to ensure reproducibility. |

| Flow Rate | Affects the efficiency and analysis time. | Optimized to balance speed and resolution. |

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications in Reaction Monitoring

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are vital tools for monitoring the progress of chemical reactions in real-time. This allows chemists to determine the optimal reaction time, identify the formation of byproducts, and maximize the yield of the desired product.

For a compound like this compound, which contains a polar carboxylic acid group, direct analysis by GC can be challenging due to potential binding to the GC column. researchgate.net Derivatization of the carboxylic acid to a more volatile ester, such as a methyl or trimethylsilyl (B98337) ester, is a common strategy to overcome this issue and achieve good chromatographic performance. researchgate.netresearchgate.net

Reverse-phase HPLC (a type of LC) is well-suited for monitoring the synthesis of this compound without the need for derivatization. ekb.eg A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to effectively separate the starting materials, intermediates, the final product, and any impurities on a single analytical run. ekb.eg The use of a suitable buffer in the mobile phase is important to ensure consistent ionization and retention of the acidic analyte. ekb.eg

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and connectivity of atoms within this compound.

Nuclear Magnetic Resonance (NMR) for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. nih.gov Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, ¹H NMR would show distinct signals for the protons on the pyrrolidine (B122466) ring and the benzoic acid moiety. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would help to confirm the connectivity of the atoms.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, one would expect to see separate signals for each of the carbon atoms in the pyrrolidine ring, the benzoic acid ring, and the carboxylic acid group. docbrown.info

To determine the enantiomeric purity by NMR, a chiral solvating agent (CSA) can be used. The CSA interacts with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for the quantification of each enantiomer. libretexts.org

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.5 | Signals corresponding to the protons on the benzoic acid ring. |

| ¹H (Pyrrolidine) | 1.5 - 4.0 | A complex set of signals for the protons on the pyrrolidine ring. |

| ¹H (Carboxylic Acid) | > 10 | A broad singlet for the acidic proton, which may exchange with solvent. |

| ¹³C (Carboxylic Acid) | 165 - 185 | Signal for the carbonyl carbon of the carboxylic acid. |

| ¹³C (Aromatic) | 120 - 150 | Signals for the carbon atoms of the benzoic acid ring. |

| ¹³C (Pyrrolidine) | 25 - 70 | Signals for the carbon atoms of the pyrrolidine ring. |

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Fragment Analysis and Reaction Pathway Confirmation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the molecular weight of the compound. The fragmentation pattern would provide clues about its structure. For example, common fragmentations for carboxylic acids include the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). libretexts.org The pyrrolidine ring can also undergo characteristic alpha-cleavage adjacent to the nitrogen atom. libretexts.org

Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which can then be subjected to tandem mass spectrometry (MS/MS) for further structural elucidation. lifesciencesite.com

| Fragment | Description |

| [M+H]⁺ | Protonated molecular ion. |

| [M-H]⁻ | Deprotonated molecular ion. |

| [M-H₂O]⁺ | Loss of a water molecule. |

| [M-COOH]⁺ | Loss of the carboxylic acid group. |

| Pyrrolidine ring fragments | Fragments arising from the cleavage of the pyrrolidine ring. |

X-ray Crystallography for Absolute Stereochemistry and Binding Mode Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the molecule, confirming the (R) configuration at the chiral center.

This technique also reveals detailed information about intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net While there are no specific published crystal structures for this compound itself in the search results, the principles of X-ray crystallography are well-established for determining the structure of similar organic molecules. researchgate.net

Advanced Purity and Stability Studies Relevant to Research

The comprehensive characterization of research-grade compounds like this compound is fundamental to ensuring the validity and reproducibility of scientific investigations. Advanced analytical methodologies are employed to establish not only the identity and purity of the compound but also its stability under various stress conditions. This involves subjecting the molecule to forced degradation to understand its intrinsic stability and potential degradation pathways, and developing robust quantitative methods to accurately assess its purity.

Force Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of active pharmaceutical ingredients and is equally important for characterizing research compounds. nih.gov These studies involve intentionally degrading the compound under conditions more severe than those it would typically encounter during storage or handling. nih.gov The primary objectives of conducting forced degradation studies are to identify likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. dphen1.com This information is crucial for developing stability-indicating analytical methods that can accurately separate the intact compound from any degradants. biomedres.us

For this compound, forced degradation would be performed on both the solid-state material and in solution. The typical stress conditions applied include hydrolysis, oxidation, photolysis, and thermolysis. mdpi.com

Hydrolytic Degradation: Studies would be conducted across a range of pH values (e.g., acidic with HCl, neutral, and alkaline with NaOH) to determine the susceptibility of the compound to hydrolysis. mdpi.com The amide-like linkage between the pyrrolidine nitrogen and the implicit hydrogen, and the carboxylic acid group itself, would be areas of interest.

Oxidative Degradation: The compound would be exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to assess its susceptibility to oxidation. mdpi.com The pyrrolidine ring, particularly the secondary amine, is a potential site for oxidation, which could lead to N-oxide formation or ring-opening products.

Photolytic Degradation: To assess photosensitivity, the compound is exposed to controlled UV and visible light. mdpi.com The aromatic benzoic acid ring is a chromophore that can absorb light, potentially leading to photodegradation.

Thermal Degradation: The stability of the solid compound and its solutions are tested at elevated temperatures to evaluate the potential for thermally induced degradation, such as decarboxylation of the benzoic acid moiety.

The degradation products generated under these stress conditions are then identified and characterized, often using hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). dphen1.com

Table 1: Illustrative Forced Degradation Conditions and Potential Degradants of this compound

| Stress Condition | Agent | Potential Degradation Pathway | Hypothetical Degradation Product |

| Acid Hydrolysis | 0.1 M HCl | Cleavage of the C-N bond | Benzoic acid and Pyrrolidine derivatives |

| Base Hydrolysis | 0.1 M NaOH | Ring opening of pyrrolidine | Amino acid derivatives |

| Oxidation | 3% H₂O₂ | Oxidation of the secondary amine | (R)-3-(1-oxido-pyrrolidin-2-yl)benzoic acid |

| Photolysis | UV/Visible Light | Photochemical rearrangement/cleavage | Complex mixture of photoproducts |

| Thermolysis | Heat (e.g., 80°C) | Decarboxylation | (R)-2-phenylpyrrolidine |

Quantitative Analysis Methods for Research-Grade Samples

Accurate quantification of research-grade this compound and its impurities is essential for its use in scientific studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. ekb.eg A stability-indicating HPLC method must be able to separate the main compound from all potential process-related impurities and degradation products. nih.gov

For a chiral molecule like this compound, it is crucial to use a chiral stationary phase (CSP) to separate the (R)-enantiomer from its inactive or undesired (S)-enantiomer. The quantification of the enantiomeric excess (e.e.) is a critical parameter for research-grade samples of chiral compounds. nih.gov

Method Development Considerations:

Column: A reversed-phase column (e.g., C18) is typically used for purity analysis, while a specialized chiral column is required for enantiomeric separation. nih.gov

Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent (such as acetonitrile or methanol) is commonly employed. The composition can be delivered in an isocratic or gradient mode to achieve optimal separation. nih.gov

Detection: UV detection is standard, with the wavelength set to the absorbance maximum of the benzoic acid chromophore. For more sensitive and specific analysis, Mass Spectrometry (MS) detection can be coupled with HPLC (LC-MS), which also aids in the identification of unknown impurities. mdpi.com

Validation: The analytical method must be validated according to established guidelines to ensure it is fit for its purpose. nih.gov Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Table 2: Example HPLC Parameters for Purity Analysis of this compound

| Parameter | Specification |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Exploration of Biological Activities and Molecular Interactions of R 3 Pyrrolidin 2 Yl Benzoic Acid and Its Analogs

Investigation of Enzyme Inhibition Mechanisms

The pyrrolidine-2-yl benzoic acid scaffold has been a focal point in the development of various enzyme inhibitors. Researchers have explored its potential by modifying the core structure to achieve desired potency and selectivity against several key enzymes implicated in human diseases and bacterial infections.

Analogs of (R)-3-(pyrrolidin-2-yl)benzoic acid have emerged as a promising class of novel bacterial topoisomerase inhibitors (NBTIs). These compounds target the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV (TopoIV). nih.gov These enzymes are crucial for bacterial survival as they control the topological state of DNA during replication, transcription, and cell division. nih.gov NBTIs function by inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of TopoIV. nih.gov

One notable tricyclic amide analog, the azatricyclic amide-linked pyridooxazinone 1a, has demonstrated potent inhibition of both enzymes. nih.gov This compound exhibited IC50 values of 150 nM against S. aureus DNA gyrase and 653 nM against S. aureus TopoIV. nih.gov The potency of this analog was found to be comparable to the clinical candidate gepotidacin against DNA gyrase and fourfold more potent against TopoIV. nih.gov Furthermore, this amide analog was tenfold more potent against DNA gyrase and twofold more potent against TopoIV than its corresponding amine counterpart. nih.gov

The antibacterial activity of these NBTIs has been evaluated against a panel of both Gram-positive and Gram-negative pathogens. nih.gov The azatricyclic amide 1a was particularly effective against a fluoroquinolone-resistant strain of methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.125 µg/mL. nih.gov The development of such potent NBTIs is a critical area of research in the ongoing effort to combat multidrug-resistant bacterial infections. nih.govnih.gov

| Compound | Target Enzyme | IC50 (nM) | Organism |

|---|---|---|---|

| Amide 1a | DNA Gyrase | 150 | S. aureus |

| Amide 1a | Topoisomerase IV | 653 | S. aureus |

| Gepotidacin | DNA Gyrase | ~150 | S. aureus |

| Amine 2a | DNA Gyrase | 1500 | S. aureus |

| Amine 2a | Topoisomerase IV | 1306 | S. aureus |

Analogs of this compound, particularly those based on an N-phenylaminobenzoate scaffold, have been investigated as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3). upenn.edumerckmillipore.com AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase, is a significant therapeutic target, especially in the context of castration-resistant prostate cancer (CRPC), due to its role in the intratumoral biosynthesis of potent androgens like testosterone and 5α-dihydrotestosterone. upenn.edunih.gov

Structure-activity relationship (SAR) studies on N-phenylaminobenzoate analogs have revealed key structural features for potent and selective AKR1C3 inhibition. It has been demonstrated that positioning the carboxylic acid group at the meta-position relative to the amine linkage on the benzoic acid ring confers significant selectivity for AKR1C3 over other closely related isoforms such as AKR1C1 and AKR1C2. upenn.edu Additionally, the presence of electron-withdrawing groups on the phenylamino ring was found to be optimal for inhibitory potency against AKR1C3. upenn.edu These selective inhibitors are crucial as they avoid the off-target effects that could arise from inhibiting AKR1C1 and AKR1C2, which are involved in the inactivation of 5α-dihydrotestosterone. upenn.edu

The development of these inhibitors is a rational approach to managing CRPC by blocking the production of androgens that drive tumor growth. upenn.edunih.gov

| Compound Class | Key Structural Feature | Effect on AKR1C3 Inhibition |

|---|---|---|

| N-Phenylaminobenzoates | Meta-carboxylic acid on benzoic acid ring | Pronounced selectivity for AKR1C3 |

| N-Phenylaminobenzoates | Electron-withdrawing groups on phenylamino ring | Optimal potency for AKR1C3 inhibition |

Beyond topoisomerases and aldo-keto reductases, the broader pyrrolidine (B122466) scaffold, a key component of this compound, has been explored for its inhibitory activity against other enzyme systems. One such area of investigation is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. mdpi.comnih.gov

The emergence of multidrug-resistant bacteria has necessitated the discovery of novel, non-β-lactam inhibitors of PBPs. In this context, compounds featuring a pyrrolidine-2,3-dione scaffold have been identified as potential inhibitors of PBP3 from Pseudomonas aeruginosa. mdpi.comnih.gov Through screening of a focused chemical library, the pyrrolidine-2,3-dione core was identified as a promising starting point for the development of new antibacterial agents. mdpi.comnih.gov

Further chemical optimization of this scaffold has led to the synthesis of derivatives with improved target inhibition and initial antibacterial activity against P. aeruginosa. nih.gov Key structural features for potent inhibition of PBP3 were identified, including a 3-hydroxyl group and a heteroaryl group attached to the nitrogen of the pyrrolidine-2,3-dione ring via a methylene linker. mdpi.comnih.gov These findings highlight the versatility of the pyrrolidine ring in designing inhibitors for diverse enzyme targets.

Receptor Binding and Modulation Studies

The structural framework of this compound and its analogs also lends itself to interactions with various cell surface receptors, particularly G-protein coupled receptors (GPCRs) that are pivotal in cellular signaling.

Analogs of 3-aminobenzoic acid have been explored for their ability to modulate the activity of orphan G-protein coupled receptors (oGPCRs), which are emerging as important therapeutic targets for a range of central nervous system (CNS) disorders. nih.gov One such receptor is GPR52, which is implicated in conditions like schizophrenia. nih.gov

Medicinal chemistry efforts have led to the discovery of 3-((4-benzylpyridin-2-yl)amino)benzamides as potent GPR52 agonists. nih.govnih.gov Interestingly, modifications to a lead compound, including the opening of an indoline ring to create a more flexible scaffold, resulted in GPR52-biased agonism. nih.gov These biased agonists showed a significant increase in potency and efficacy for G protein signaling pathways, while having decreased potency for β-arrestin recruitment. nih.gov This functional selectivity is therapeutically desirable as it may lead to sustained receptor activation with a reduced side-effect profile. nih.gov The development of both balanced and biased GPR52 agonists provides valuable pharmacological tools to investigate the therapeutic potential of targeting this receptor for neuropsychiatric diseases. nih.govnih.gov

The pyrrolidine moiety is a well-established pharmacophore in ligands targeting neurotransmitter receptors. Analogs incorporating this feature have been synthesized and evaluated for their interactions with dopamine and serotonin receptor subtypes.

In the realm of serotonin receptors, a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been designed and shown to be potent and selective agonists for the human 5-HT1D receptor over the 5-HT1B receptor. nih.gov High selectivity is sought after to potentially reduce the side effects associated with less selective antimigraine drugs. nih.gov Through systematic modifications of the pyrrolidine ring and the indole (B1671886) core, compounds with nanomolar affinity for the h5-HT1D receptor and up to 163-fold selectivity over the h5-HT1B subtype were developed. nih.gov These compounds were confirmed as full agonists and serve as important tools for elucidating the specific role of the 5-HT1D receptor. nih.gov

With respect to dopamine receptors, the pyrrolidine scaffold has been incorporated into the design of dual-target ligands that act as agonists at the μ-opioid receptor (MOR) and antagonists or partial agonists at the dopamine D3 receptor (D3R). nih.gov The D3R is primarily expressed in the brain's reward circuitry and is a target for treating substance use disorders. nih.gov By combining a dopaminergic moiety, such as a substituted trans-(2S,4R)-pyrrolidine, with an opioid scaffold, researchers have developed compounds with high affinity and the desired functional profile at both receptors. nih.gov This dual-target approach aims to produce analgesia through MOR activation while potentially mitigating opioid misuse liability via D3R antagonism. nih.gov

Ionotropic Glutamate (B1630785) Receptors Studies

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of excitatory synaptic transmission in the central nervous system. wikipedia.org These receptors are crucial for synaptic plasticity, a key component of learning and memory. wikipedia.org The iGluR family is categorized into three main subtypes based on their affinity for specific synthetic agonists: AMPA, kainate (KA), and NMDA receptors. wikipedia.orgnih.govnih.govguidetopharmacology.org Each receptor is a tetrameric structure composed of four subunits, with a shared architecture that includes an extracellular N-terminal domain, a ligand-binding domain, a transmembrane domain forming the ion channel, and an intracellular C-terminal domain. wikipedia.orgguidetopharmacology.org

Research into analogs of this compound has revealed interactions with these receptors. Specifically, the compound (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid was developed through a rational design process to target iGluRs. nih.gov Binding affinity studies determined that this analog interacts with all three major classes of native ionotropic glutamate receptors, showing the highest affinity for NMDA receptors, followed by kainate and AMPA receptors. nih.gov Further investigation into cloned homomeric kainate receptor subtypes revealed a particular affinity for GluK1 and GluK3. nih.gov

Table 1: Binding Affinities of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid at Ionotropic Glutamate Receptors

| Receptor Target | Binding Affinity (Ki, μM) |

|---|---|

| AMPA | 51 nih.gov |

| Kainate (KA) | 22 nih.gov |

| NMDA | 6 nih.gov |

| GluK1 (cloned) | 3.0 nih.gov |

| GluK3 (cloned) | 8.1 nih.gov |

In Vitro Biological Screening and Cellular Pathway Interrogation in Research Models

The pyrrolidine scaffold is a structural component found in many natural and synthetic compounds that exhibit a range of pharmacological activities, including antimicrobial properties. researchgate.netscispace.com While data on this compound itself is limited, studies on its analogs, particularly pyrrolidine-2,3-dione and pyrrolidine-2,5-dione derivatives, have demonstrated notable antimicrobial and anti-biofilm activities. scispace.comnih.gov

A library of novel 2,3-pyrrolidinedione analogs was evaluated for activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov Certain analogs exhibited significant biofilm inhibition at concentrations of 40 μM, alongside modest antibacterial potency against planktonic bacteria. nih.gov Another study investigating pyrrolidine-2,5-dione derivatives reported moderate antimicrobial activities against a panel of bacteria and fungi. scispace.com The results indicated that an azo derivative, in particular, showed enhanced antibacterial activity, suggesting that the azo functional group may act as a pharmacophore responsible for the observed biological effect. scispace.com

Table 2: Antimicrobial Activity (MIC) of Selected Pyrrolidine Analogs

| Compound/Analog | Microbial Strain(s) | MIC Range (μg/mL) |

|---|---|---|

| 2,3-pyrrolidinedione analogs (1, 6, 13) | S. aureus | 16–32 nih.gov |

| Pyrrolidine-2,5-dione precursor (3) | Bacteria & Fungi | 64–128 scispace.com |

| N-arylsuccinimide derivative (5) | Bacteria & Fungi | 32–128 scispace.com |

| Azo derivative (8) | Bacteria & Fungi | 16–256 scispace.com |

The cellular potency and target engagement of analogs have been quantitatively assessed in model systems. For the analog (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid, its functional activity at the kainate receptor was characterized using two-electrode voltage clamp (TEVC) electrophysiology. nih.gov This technique allows for the direct measurement of ion channel activity in response to a compound. The study was conducted on a non-desensitizing mutant of the GluK1 receptor subtype, which facilitates precise measurement of antagonistic effects. nih.gov The results of this electrophysiological assay demonstrated that the compound behaves as a full competitive antagonist, with a calculated equilibrium dissociation constant (Kb) of 11.4 μM. nih.gov This value provides a quantitative measure of the compound's potency in blocking the receptor's function at a cellular level.

Elucidation of Molecular Mechanisms of Action in Biological Systems

The molecular mechanism of action for analogs of this compound has been elucidated primarily in the context of their interaction with ionotropic glutamate receptors. The detailed investigation of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid revealed its mechanism as a full competitive antagonist at the GluK1 kainate receptor. nih.gov Competitive antagonism involves the direct binding of the antagonist to the same site on the receptor as the endogenous agonist (glutamate), thereby preventing the agonist from binding and activating the receptor's ion channel. The rational design process that led to this compound's discovery was based on creating a molecule that could fit into the glutamate binding pocket of iGluRs without triggering the conformational change required for channel opening. nih.gov

In the realm of antimicrobial analogs, such as the pyrrolidine-2,3-diones, mechanistic studies have pointed to the importance of specific structural features for their biological activity. For instance, research on dimeric pyrrolidine-2,3-dione scaffolds found that the enol moiety within the structure is essential for their antimicrobial and antibiofilm properties. semanticscholar.org Methylation of this enol group resulted in a loss of activity, indicating its critical role in the molecular mechanism of action against bacterial targets. semanticscholar.org

Applications and Role of R 3 Pyrrolidin 2 Yl Benzoic Acid As a Chiral Building Block and Research Tool

Utility in Asymmetric Synthesis and Chiral Catalysis

The unique structure of (R)-3-(pyrrolidin-2-yl)benzoic acid, featuring a stereogenic center, a secondary amine, and a carboxylic acid, suggests its potential as a versatile tool in asymmetric synthesis. However, no specific examples of its use have been documented in the scientific literature.

The pyrrolidine (B122466) ring is a cornerstone of many successful organocatalysts, most notably proline and its derivatives. These catalysts are known to activate substrates through the formation of enamines or iminium ions. In theory, this compound could function as a bifunctional organocatalyst. The secondary amine could engage in enamine or iminium catalysis, while the benzoic acid moiety could provide secondary interactions, such as hydrogen bonding, to enhance stereocontrol. No studies have been published to validate this hypothesis.

The nitrogen and oxygen atoms in this compound could potentially act as a bidentate ligand for various transition metals. The chirality of the pyrrolidine ring could then be transferred to the metallic center, enabling enantioselective transformations. The electronic properties of the ligand and the steric environment around the metal could, in principle, be tuned by modifying the benzoic acid ring. There is currently no published research describing the synthesis of metal complexes with this ligand or their application in catalysis.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes. The structure of this compound suggests it could serve as a scaffold for the development of such probes. The benzoic acid provides a convenient handle for the attachment of reporter tags, such as fluorophores or biotin, while the pyrrolidine moiety could be responsible for binding to a specific biological target. The development and application of chemical probes based on this compound have not been reported.

Contributions to Drug Discovery Research and Lead Compound Identification in Pre-clinical Settings

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its three-dimensional nature allows for the presentation of substituents in well-defined spatial orientations, facilitating interactions with biological targets.

This compound could serve as a starting point for the synthesis of libraries of novel compounds for biological screening. The carboxylic acid and the secondary amine offer two points for diversification, allowing for the exploration of a wide range of chemical space. To date, no preclinical studies have been published that utilize this specific scaffold for the identification of new biologically active compounds.

While some pyrrolidine-containing compounds have been investigated as inhibitors of various enzymes, including HIV-1 protease, there is no specific mention in the literature of this compound or its derivatives being designed or evaluated for this purpose. The design of potent and selective enzyme inhibitors requires a detailed understanding of the target's active site, and it is plausible that this scaffold has not yet been explored in this context.

Emerging Applications in Materials Science and Other Chemical Disciplines